1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives, which includes 1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid, can be achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, and the structure–activity relationship (SAR) of the studied compounds has been described .Physical and Chemical Properties Analysis
Pyrrolidine-3-carboxylic acid, a related compound, is a solid at room temperature with a melting point of 33-38 °C . It’s stored at 2-8°C .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings, as found in "1-(2-Cyanobenzyl)pyrrolidine-3-carboxylic acid," are extensively utilized in medicinal chemistry due to their non-planar structure and ability to explore pharmacophore space efficiently. These rings contribute significantly to the stereochemistry of molecules and enhance three-dimensional coverage, a phenomenon known as “pseudorotation”. The presence of pyrrolidine rings in bioactive molecules is associated with target selectivity and diverse biological profiles. This structural motif’s versatility is underscored by its applications in designing compounds for treating human diseases, where the different stereoisomers and spatial orientations of substituents can influence the biological activity of drug candidates significantly (Li Petri et al., 2021).
Biocatalyst Inhibition by Carboxylic Acids
Research into the effects of carboxylic acids, such as the one featured in the compound , highlights their role as inhibitors to microbes at concentrations below desired yields and titers. This inhibitory effect, characterized by damage to the cell membrane and a decrease in microbial internal pH, offers insights into metabolic engineering strategies aimed at enhancing microbial robustness for industrial applications. This information is crucial for the development of bio-based production methods for carboxylic acids and their derivatives, promoting an understanding of how to mitigate inhibitory effects for optimized production processes (Jarboe et al., 2013).
Antioxidant Activity and Analytical Methods
The study of antioxidants, including carboxylic acid derivatives, is significant in various fields, from food engineering to pharmaceuticals. Understanding the antioxidant activity of compounds, including those structurally related to "this compound," is essential for elucidating their potential health benefits and applications in disease prevention. Analytical methods such as ORAC, HORAC, TRAP, and TOSC tests play a vital role in determining the antioxidant capacity of complex samples, offering insights into the compound’s utility in enhancing human health and combating oxidative stress (Munteanu & Apetrei, 2021).
Reactive Extraction of Carboxylic Acids
The separation of carboxylic acids from aqueous solutions via liquid-liquid extraction (LLX) is a critical area of research, particularly for biorenewable chemicals production. Studies on solvent developments for LLX of carboxylic acids provide insights into efficient separation methods, which are crucial for the sustainable production of carboxylic acid-based compounds and their derivatives. The exploration of organic compounds and supercritical fluids as solvents for LLX underscores the importance of innovative separation technologies in the green chemistry of carboxylic acids (Djas & Henczka, 2018).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring structure have been known to interact with various biological targets .
Mode of Action
It’s known that carboxylic acids can react with thionyl chloride to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .
Biochemical Pathways
It’s known that the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Result of Action
Compounds with a pyrrolidine ring structure have been known to exhibit various biological activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(2-cyanophenyl)methyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-7-10-3-1-2-4-11(10)8-15-6-5-12(9-15)13(16)17/h1-4,12H,5-6,8-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTMRIPDOYWSFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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